molecular formula C7H11N3O3 B1176116 Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate CAS No. 145799-20-8

Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate

Cat. No.: B1176116
CAS No.: 145799-20-8
InChI Key:
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Description

Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the hydroxyimino group and the ethyl ester functionality adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate typically involves the reaction of ethyl 2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxyimino compound.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the cyclization of ethyl 2-hydroxyimino-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted imidazole compounds.

Scientific Research Applications

Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The imidazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(hydroxyimino)-2-methyl-4,5-dihydro-1H-imidazole-1-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

ethyl (5Z)-5-hydroxyimino-2-methyl-4H-imidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-13-7(11)10-4-6(9-12)8-5(10)2/h12H,3-4H2,1-2H3/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSQBXUYSDRENI-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(=NO)N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C/C(=N/O)/N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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